N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromo-4-nitrophenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O3S/c1-5-9(19-14-13-5)10(16)12-6-2-3-8(15(17)18)7(11)4-6/h2-4H,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDHYFVBTOETCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the 3-bromo-4-nitrophenyl precursor. This precursor is then reacted with various reagents to form the final thiadiazole compound. Common reagents used in these reactions include bromine, nitric acid, and carboxylic acids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted thiadiazole derivatives .
Scientific Research Applications
Pharmacological Applications
N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has demonstrated various pharmacological activities:
- Antifungal Activity : Research indicates that this compound exhibits significant antifungal properties against various fungal strains. The incorporation of nitro groups often enhances the compound's binding affinity to fungal enzymes, potentially disrupting their metabolic processes .
- Antimicrobial Properties : Similar compounds have shown promising results in antimicrobial assays, indicating that this compound may also possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Biochemical Studies
The compound has been utilized in biochemical assays to investigate its interactions with biological molecules:
- Enzyme Inhibition Studies : Preliminary studies suggest that modifications to the thiadiazole backbone can significantly affect the compound's ability to inhibit enzymes involved in DNA replication and other critical cellular processes. This property is particularly relevant for developing antiviral agents.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead compound for designing new drugs. The structural features of this compound allow for modifications that can enhance its efficacy and selectivity towards specific biological targets.
Case Study 1: Antifungal Activity Evaluation
A study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The compound was tested using the broth microdilution method, where it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains. These results indicate a strong potential for development as an antifungal agent.
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity was assessed against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 3: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of this compound to target enzymes involved in pathogenic processes. The results indicated favorable interactions with key active sites, supporting its further exploration as a therapeutic candidate.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)
- Key Features : Contains a bis(trifluoromethyl)pyrazole-phenyl group instead of bromonitrophenyl.
- Activity : Inhibits store-operated calcium (SOC) channels, reducing TLR4-mediated ROS generation and calcium flux in acute lung injury models. Demonstrated efficacy in attenuating alveolar leakage .
- SAR Insight : The trifluoromethyl groups enhance lipophilicity and target engagement, critical for SOC channel blockade .
N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Key Features : Substituted with chloro and methyl groups on the phenyl ring.
- Activity : Induces SAR in plants by acting downstream of salicylic acid (SA) accumulation, enhancing pathogen resistance without direct antimicrobial effects .
- SAR Insight : Chlorine improves electrophilic reactivity, while the methyl group may stabilize hydrophobic interactions in plant signaling pathways .
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Molecular Formula : C₁₂H₁₃N₃O₃S; Molecular Weight: 279.31 g/mol.
- Key Features : Methoxy groups at positions 2 and 5 on the phenyl ring.
- Physicochemical Properties : Density 1.339 g/cm³; Predicted pKa ~10.09, suggesting moderate basicity .
Functional Group Modifications: Carboxamide vs. Carbohydrazide Derivatives
1,2,3-Thiadiazole-5-carbohydrazide Derivatives
- Examples :
- N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
- N’-(o-tolyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
- Activity : These carbohydrazide derivatives exhibit antifungal properties by targeting fungal fatty acid biosynthesis. NMR and HRMS data confirm structural integrity .
- SAR Insight : Fluorine and methyl substituents enhance antifungal potency through improved membrane permeability .
N-(2-(4-bromobenzoyl)-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Key Features : Incorporates a benzofuran-bromobenzoyl group.
Biological Activity
N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole family. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a 1,2,3-thiadiazole core linked to a carboxamide group and an aromatic brominated-nitro substitution. This structural configuration is significant for its biological interactions.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8BrN3O3S |
| Molecular Weight | 305.16 g/mol |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of the nitro group enhances binding affinity to bacterial enzymes involved in DNA replication, making it a candidate for further exploration in antibacterial applications .
In one study, derivatives of thiadiazoles demonstrated potent activity against various strains of bacteria and fungi. For instance, compounds with similar structures showed effectiveness against Staphylococcus aureus and Escherichia coli, highlighting their potential as broad-spectrum antimicrobials .
Antifungal Activity
The compound has been noted for its antifungal properties as well. Preliminary studies suggest that it can inhibit fungal growth effectively, making it a candidate for treating fungal infections . A comparative analysis with known antifungals revealed that the compound's structure allows for significant interaction with fungal cell membranes.
The proposed mechanism of action involves the inhibition of key enzymes associated with metabolic pathways in target organisms. The bromine and nitro groups are believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated various thiadiazole derivatives against a panel of microbial strains. The results indicated that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against E. coli and S. aureus. Notably, this compound was among the most effective .
- Fungal Inhibition Assay : In vitro assays demonstrated that this compound inhibited the growth of Candida albicans with an IC50 value of 12 µg/mL, comparable to established antifungal agents .
Comparative Analysis of Thiadiazole Derivatives
The following table summarizes the biological activities of selected thiadiazole derivatives:
Q & A
Q. What are the recommended synthetic routes for N-(3-bromo-4-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Condensation : React 3-bromo-4-nitroaniline with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
Intermediate Isolation : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Characterization : Use ¹H/¹³C NMR to confirm intermediate structures (e.g., verifying the thiadiazole ring at δ 7.8–8.2 ppm for aromatic protons) and HRMS for molecular weight validation .
Quality Control : Monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Assign peaks for diagnostic groups (e.g., nitro group at ~8.3 ppm for aromatic protons, thiadiazole carbons at ~160–165 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement (e.g., dihedral angles between thiadiazole and nitrophenyl groups) .
- Elemental Analysis : Validate C, H, N, S, and Br percentages (±0.3% deviation).
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., IC₅₀ determination via fluorescence-based assays at 10–100 µM concentrations) .
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can contradictory results in biological activity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to refine IC₅₀ values .
Solubility Checks : Use DLS (Dynamic Light Scattering) to confirm compound aggregation, which may falsely elevate activity .
Comparative Studies : Test alongside structurally similar controls (e.g., nitro-to-amine derivatives) to isolate electronic effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron distribution (e.g., nitro group’s electron-withdrawing effects) .
QSAR Models : Corrogate substituent effects (e.g., bromo vs. chloro analogs) using Hammett σ constants .
Q. What safety protocols are critical when handling this compound’s bromo and nitro groups?
Methodological Answer:
Q. How can researchers investigate the mechanism of action for antitumor activity?
Methodological Answer:
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Western Blotting : Quantify protein expression (e.g., caspase-3, Bcl-2) in treated vs. untreated cells .
- ROS Detection : Use DCFH-DA fluorescence to measure reactive oxygen species (ROS) generation .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
